![molecular formula C27H47N3O5 B1239959 1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-[[(Z)-octadec-9-enyl]amino]pyrimidin-2-one CAS No. 130252-71-0](/img/structure/B1239959.png)
1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-[[(Z)-octadec-9-enyl]amino]pyrimidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-[[(Z)-octadec-9-enyl]amino]pyrimidin-2-one is a synthetic nucleoside analog that combines the properties of cytosine arabinoside with an oleyl group. This compound is part of a broader class of nucleoside analogs known for their diverse biological activities, including antiviral, antibacterial, and antitumor properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-[[(Z)-octadec-9-enyl]amino]pyrimidin-2-one typically involves the modification of cytosine arabinoside. The oleyl group is introduced through a series of chemical reactions, including esterification and amidation. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the successful attachment of the oleyl group to the cytosine arabinoside molecule .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using automated reactors and stringent quality control measures. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-[[(Z)-octadec-9-enyl]amino]pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the oleyl group or the cytosine base.
Substitution: Nucleophilic substitution reactions can introduce other functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve specific pH levels, temperatures, and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized nucleoside analogs .
Aplicaciones Científicas De Investigación
1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-[[(Z)-octadec-9-enyl]amino]pyrimidin-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and its potential as a biochemical tool.
Medicine: Investigated for its antiviral and antitumor properties, particularly in the treatment of leukemia and other cancers.
Mecanismo De Acción
The mechanism of action of 1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-[[(Z)-octadec-9-enyl]amino]pyrimidin-2-one involves its incorporation into DNA, where it inhibits DNA polymerase and disrupts DNA synthesis. This leads to the inhibition of cell proliferation, particularly in rapidly dividing cells such as cancer cells. The oleyl group enhances the compound’s lipophilicity, improving its cellular uptake and bioavailability .
Comparación Con Compuestos Similares
Similar Compounds
Cytosine arabinoside (Ara-C): A well-known nucleoside analog used in chemotherapy.
Vidarabine: Another nucleoside analog with antiviral properties.
Fludarabine: Used in the treatment of hematological malignancies
Uniqueness
1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-[[(Z)-octadec-9-enyl]amino]pyrimidin-2-one is unique due to the presence of the oleyl group, which enhances its lipophilicity and potentially its therapeutic efficacy. This modification distinguishes it from other nucleoside analogs and may offer advantages in terms of bioavailability and cellular uptake .
Propiedades
Número CAS |
130252-71-0 |
|---|---|
Fórmula molecular |
C27H47N3O5 |
Peso molecular |
493.7 g/mol |
Nombre IUPAC |
1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-[[(Z)-octadec-9-enyl]amino]pyrimidin-2-one |
InChI |
InChI=1S/C27H47N3O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-28-23-18-20-30(27(34)29-23)26-25(33)24(32)22(21-31)35-26/h9-10,18,20,22,24-26,31-33H,2-8,11-17,19,21H2,1H3,(H,28,29,34)/b10-9-/t22-,24-,25+,26-/m1/s1 |
Clave InChI |
LHEGPXCSOZGQCV-AXQAKGHFSA-N |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCCNC1=NC(=O)N(C=C1)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O |
SMILES |
CCCCCCCCC=CCCCCCCCCNC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)O |
SMILES canónico |
CCCCCCCCC=CCCCCCCCCNC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)O |
Sinónimos |
N(4)-oleylcytosine arabinoside NOAC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(9E,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[4-[(2,4,6-trimethylphenyl)methyl]piperazin-1-yl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25(29),26-octaen-13-yl] acetate](/img/structure/B1239876.png)
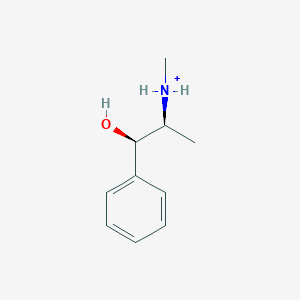
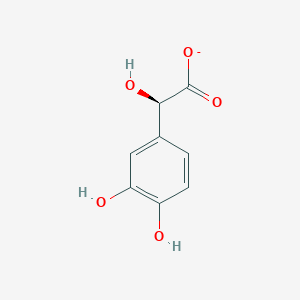
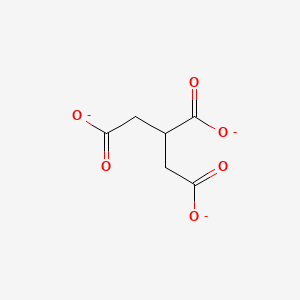
azanide](/img/structure/B1239882.png)
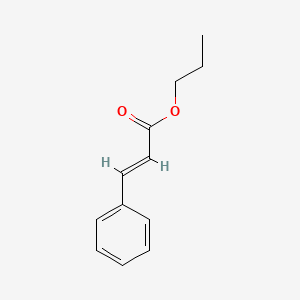
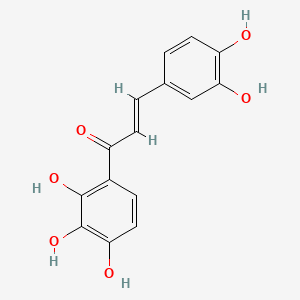

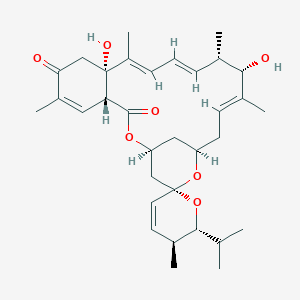
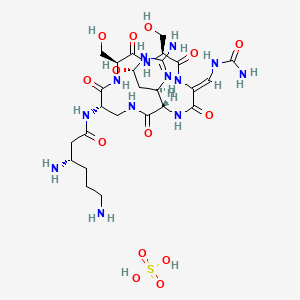

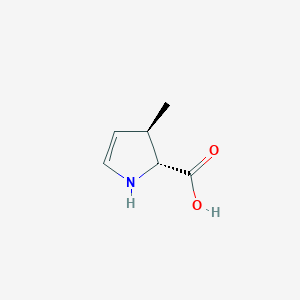
![3,11-Difluoro-6,8,13-trimethyl-8H-quino[4,3,2-KL]acridin-13-ium](/img/structure/B1239898.png)
![[5-(2-Methoxyphenyl)-3-isoxazolyl]-(1-piperidinyl)methanone](/img/structure/B1239899.png)
